2-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with an ethynyl substituent at the 2-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent in cancer treatment and other diseases. The structure of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine allows for interactions with various biological targets, making it a subject of extensive research in drug discovery and development.
The compound is classified under heterocyclic compounds and specifically belongs to the pyrrolo[2,3-b]pyridine family. Its molecular formula is CHN, with a molecular weight of approximately 157.17 g/mol. The compound is recognized for its potential as a bioactive molecule with various applications in medicinal chemistry and biological research .
The synthesis of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several established methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. Techniques such as the Madelung synthesis and Fischer indole synthesis have been modified to prepare various derivatives of pyrrolo[2,3-b]pyridines.
The typical synthetic route includes the following steps:
Reaction conditions may vary based on the specific reagents and desired derivatives but generally include controlled temperatures and solvents conducive to the reactions .
The molecular structure of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine features:
The compound's structural data includes:
This structure allows for diverse chemical reactivity and biological interactions, contributing to its significance in research .
2-Ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions are essential for modifying the compound's structure to enhance its biological activity or facilitate further chemical transformations .
The mechanism of action for 2-ethynyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets, particularly Fibroblast Growth Factor Receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, leading to downstream effects on various signaling pathways.
Research indicates that this compound affects key biochemical pathways such as:
These interactions can result in significant biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity during synthesis .
2-Ethynyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
The assembly of the 1H-pyrrolo[2,3-b]pyridine core typically begins with copper-mediated Chan–Lam coupling between 2-aminopyridine derivatives and arylboronic acids. This reaction forms the critical C–N bond at the N1 position under mild conditions (room temperature to 60°C), utilizing catalytic copper(II) acetate in dichloromethane or toluene with triethylamine as base. Typical yields range from 45–78% depending on the steric and electronic properties of the boronic acid coupling partner [4] [6]. Following N-arylation, saponification becomes essential for deprotecting ester functionalities that shield reactive sites during the initial coupling. For example, methyl ester hydrolysis employs lithium hydroxide in tetrahydrofuran/water mixtures (3:1 v/v) at 0–25°C, achieving near-quantitative conversion. This selective deprotection preserves sensitive groups like nitriles or halogens while generating carboxylic acid intermediates for downstream derivatization [6].
Table 1: Optimization of Chan–Lam Coupling for N-Aryl Pyrrolopyridine Synthesis
Base | Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|
Triethylamine | Dichloromethane | 25 | 45–58 |
Pyridine | Toluene | 60 | 62–70 |
4-Dimethylaminopyridine | Acetonitrile | 50 | 68–78 |
Key limitations include the sensitivity of Chan–Lam coupling to sterically encumbered boronic acids and competitive protodeboronation. Recent advances utilize anionic copper(I)/iodide clusters with cationic pyridinium ligands, enhancing reactivity in aqueous acetonitrile systems (H₂O/MeCN 2:1). These catalysts increase yields by 15–20% while reducing metal loading to 2–5 mol% [4]. Post-saponification, the carboxylic acid handle enables peptide coupling or decarboxylative cross-coupling, establishing routes to C5/C6-substituted variants critical for pharmacological optimization [6].
Position 2 functionalization exploits the inherent nucleophilicity of the pyrrole nitrogen, demanding temporary protection prior to ethynylation. N-Triisopropylsilyl (TIPS) and 9-fluorenylmethoxycarbonyl (Fmoc) groups serve as dominant protecting strategies, installed using chlorotriisopropylsilane or Fmoc-chloride in dimethylformamide with diisopropylethylamine. These groups withstand subsequent cross-coupling conditions while permitting orthogonal deprotection: TIPS removal uses tetrabutylammonium fluoride in tetrahydrofuran (0°C to 25°C, 1–2 h), whereas Fmoc cleavage requires piperidine in dimethylformamide (20 min, 25°C) [6] [8].
Ethynylation proceeds via Sonogashira cross-coupling between 2-halo-1H-pyrrolo[2,3-b]pyridines (halo = Br, I) and trimethylsilylacetylene. Key conditions include:
Table 2: Comparison of Protecting Groups for Position 2 Functionalization
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|
Triisopropylsilyl (TIPS) | Chlorotriisopropylsilane | TBAF, THF, 0°C→25°C | Sonogashira, Suzuki |
9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-chloride | Piperidine/DMF (1:4), 25°C | Electrophilic substitutions |
Palladium-catalyzed transformations enable strategic diversification at C5/C6 positions prior to ethynylation. Suzuki–Miyaura coupling dominates for introducing aryl/heteroaryl groups, using 5-bromo-1H-pyrrolo[2,3-b]pyridine, arylboronic acids, and tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol/aqueous sodium carbonate (80°C, 6–8 h). This achieves 75–92% yields with electron-neutral substrates, though electron-deficient boronic acids require palladium(II) trifluoroacetate and triphenylphosphine to maintain efficiency [3] [6]. For halogen retention at C5, Negishi coupling proves superior: zincated pyrimidines or thiophenes couple with 6-iodo derivatives using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in tetrahydrofuran (60°C, 12 h, 70–85% yield) [3] [9].
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C5/C6 Positions
Reaction Type | Catalyst System | Key Conditions | Scope | Yield (%) |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1), 80°C | Aryl, heteroaryl | 75–92 |
Negishi | Pd(dppf)Cl₂, ZnCl₂ | THF, 60°C, anhydrous | Pyrimidinyl, thienyl | 70–85 |
Carbonylative Stille | Pd₂(dba)₃, AsPh₃, CO (1 atm) | DMF, 100°C | Vinyl stannanes | 65–78 |
High-throughput experimentation reveals significant solvent and temperature dependencies in multi-step sequences. For example, dimethylformamide accelerates Suzuki couplings but promotes protodehalogenation side products above 100°C, while dimethylacetamide minimizes this degradation. Reaction profiling via LC-MS shows that ethynylated intermediates undergo partial decomposition if coupling temperatures exceed 90°C, necessitating precise thermal control [7] [9].
The terminal alkyne of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine enables copper-catalyzed azide–alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked conjugates under physiological conditions. Key parameters include:
Table 4: Bioactive Moieties Introduced via CuAAC Click Chemistry
Azide Component | Product Application | Reaction Yield (%) | Biological Target |
---|---|---|---|
Benzyl azide | Kinase inhibitor conjugates | 94 | FGFR1, CDK4/6 |
2-Azidoethyl-β-D-glucopyranoside | Glycoconjugates | 88 | Tumor-selective delivery |
4-Azidobenzenesulfonamide | Carbonic anhydrase inhibitors | 91 | Anticancer agents |
Electrophilic additions to the alkyne provide access to vinyl-based bioisosteres. Hydroboration (disiamylborane, tetrahydrofuran, 0°C) yields trans-vinylboronates (≥95% stereoselectivity), enabling Suzuki couplings without touching the pyrrolopyridine core. Similarly, iodobromination (iodine monobromide, dichloromethane, −78°C) generates α-bromo-β-iodoalkenes for nickel-catalyzed cross-couplings. These transformations convert the linear ethynyl group into planar, stereodefined motifs compatible with protease-targeted drug design [1] [7].
In kinase inhibitor development, late-stage diversification employs Buchwald–Hartwig amination on C5/C6 halogenated intermediates. For example, coupling 6-bromo-2-ethynyl-1H-pyrrolo[2,3-b]pyridine with morpholine uses tris(dibenzylideneacetone)dipalladium(0) (2.5 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (5 mol%), and cesium carbonate in toluene (100°C, 12 h; 82% yield). This installs solubilizing groups while preserving the ethynyl handle for subsequent bioconjugation [7] [8].
This synthesis methodology review underscores the strategic interplay of protecting group chemistry, cross-coupling catalysis, and click chemistry in diversifying 2-ethynyl-1H-pyrrolo[2,3-b]pyridine—an emerging scaffold in targeted therapeutics and functional materials.
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: